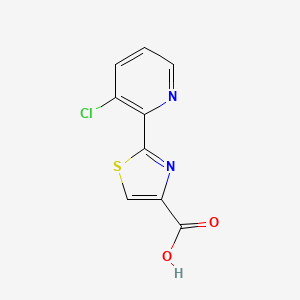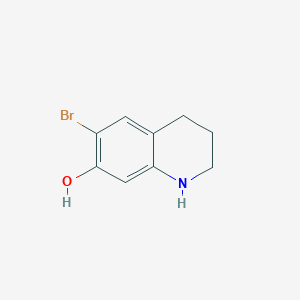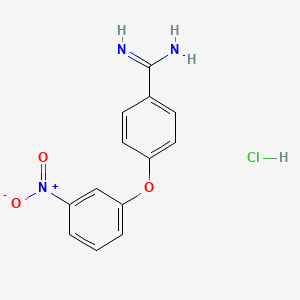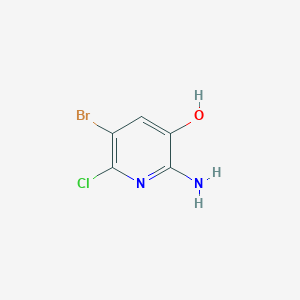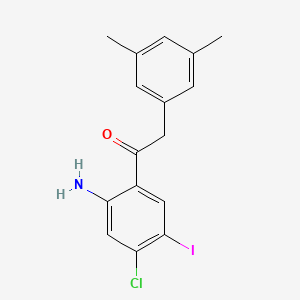![molecular formula C8H13NO4 B1375981 (2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid CAS No. 1286768-92-0](/img/structure/B1375981.png)
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid
Vue d'ensemble
Description
(2R)-1-[(tert-butoxy)carbonyl]aziridine-2-carboxylic acid: is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Mécanisme D'action
Target of Action
The compound contains atert-butoxycarbonyl group , which is commonly used as a protecting group in organic synthesis . A protecting group is a functional group that is introduced into a molecule by chemical modification to prevent certain reactions from occurring during subsequent chemical reactions .
Mode of Action
The mode of action of this compound is likely related to its role as a protecting group. The tert-butoxycarbonyl group can be introduced into a molecule to protect a functional group and prevent it from reacting during a chemical reaction . After the desired reaction has taken place, the protecting group can be removed to restore the original functional group .
Biochemical Pathways
The use of protecting groups like the tert-butoxycarbonyl group is a common strategy in the synthesis of complex organic molecules, including many drugs and biologically active compounds . Therefore, this compound could potentially be involved in a wide range of biochemical pathways, depending on the specific context of its use.
Action Environment
Factors such as temperature, ph, and the presence of other chemicals could potentially affect the efficiency of the protecting group and the outcome of the chemical reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Aziridination of Alkenes: One common method involves the aziridination of alkenes using nitrogen sources such as imines or azides in the presence of catalysts like rhodium or copper complexes.
Cyclization Reactions: Another approach is the cyclization of haloamines or amino alcohols under basic conditions.
Industrial Production Methods: Industrial production often involves the use of scalable cyclization reactions with optimized catalysts and reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the aziridine ring.
Ring-Opening Reactions: The strained aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Rhodium, copper complexes.
Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Amino Alcohols: Formed from the ring-opening reactions with alcohols.
Amino Thiols: Formed from the ring-opening reactions with thiols.
Applications De Recherche Scientifique
Chemistry:
Building Blocks: Used as building blocks in the synthesis of more complex molecules.
Polymerization: Employed in the polymerization of aziridine monomers to create polyamines.
Biology and Medicine:
Antimicrobial Coatings: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Applied in non-viral gene transfection methods.
Industry:
CO2 Adsorption: Used in materials for CO2 adsorption and chelation.
Comparaison Avec Des Composés Similaires
Azetidine-2-carboxylic acid: Another strained nitrogen-containing heterocycle but with a four-membered ring.
Ethyleneimine: A simpler aziridine derivative used in similar applications.
Uniqueness:
Propriétés
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-4-5(9)6(10)11/h5H,4H2,1-3H3,(H,10,11)/t5-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJKDYRGASHUBX-RRPHZQQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40856265 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286768-92-0 | |
| Record name | (2R)-1-(tert-Butoxycarbonyl)aziridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40856265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


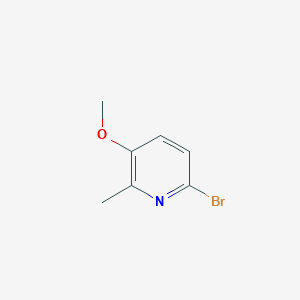
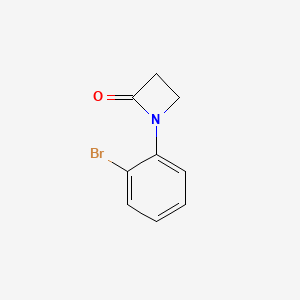
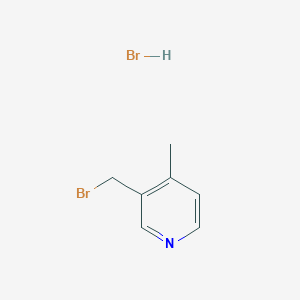
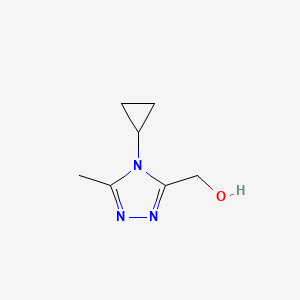
![3-ethyl-octahydro-1H-pyrido[1,2-a]piperazine](/img/structure/B1375904.png)


